Brorphine (hydrochloride)
Description
Brorphine (1-[1-[1-(4-bromophenyl)ethyl]-piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one) is a synthetic opioid first synthesized in 2018 as part of a series of µ-opioid receptor (MOR) agonists with high G protein signaling bias . Structurally, it combines features of fentanyl and isotonitazene, featuring a piperidine benzimidazolone scaffold . Marketed under street names like "purple heroin," brorphine emerged on the illicit drug market in mid-2019 in the United States and Europe, often adulterated in counterfeit oxycodone tablets or sold as powders .
Pharmacologically, brorphine acts as a full MOR agonist with higher potency than morphine, inducing euphoria, analgesia, and severe respiratory depression .
Properties
IUPAC Name |
3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O.ClH/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25;/h2-9,14,17H,10-13H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDEGDBUGKAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027170 | |
| Record name | Brorphine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disassembly suggests three key intermediates:
-
4-Bromophenethylpiperidine
-
Benzimidazolone precursor
-
Coupling strategy
Table 1: Proposed Intermediate Synthesis
Synthesis of 4-Bromophenethylpiperidine
Benzimidazolone Formation
Coupling of Moieties
Salt Formation
-
Hydrochloride Preparation : Free base treated with HCl gas in anhydrous ether:
Analytical Characterization
Table 2: Key Spectroscopic Data (Hypothetical)
Challenges in Synthesis
Regioselectivity Issues
Chemical Reactions Analysis
Structural Basis for Reactivity
Brorphine hydrochloride (C₂₀H₂₂BrN₃O·HCl) consists of three key moieties influencing its reactivity:
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4-Bromophenethyl group : Provides sites for electrophilic aromatic substitution or dehalogenation under reducing conditions .
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Piperidine ring : Exhibits typical secondary amine reactivity, including salt formation (e.g., hydrochloride) and potential N-demethylation pathways .
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Benzimidazol-2-one core : May undergo hydrolysis under strong acidic/basic conditions to form urea derivatives .
Halogenation
The 4-bromophenethyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Comparative studies with morphine derivatives show bromination using HBr/KIO₃ achieves para-selectivity (≥85%) in aromatic systems .
Table 1 : Bromination efficiency in opioid analogs
| Substrate | Reagent System | Temperature | para Isomer Yield |
|---|---|---|---|
| Morphine | HBr/H₂O₂ | 60°C | 82% |
| Codeine | HBr/KIO₃ | 50°C | 88% |
| Phenethylamine | Br₂/FeBr₃ | 25°C | 93% |
Salt Formation
Conversion to the hydrochloride salt occurs via:
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Free base dissolution in anhydrous ether
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Bubble HCl gas through solution
Critical parameters :
Hydrolytic Stability
Benzimidazolone core shows pH-dependent hydrolysis:
Table 2 : Hydrolysis kinetics (50°C, 24h)
| pH | % Degradation | Primary Degradants |
|---|---|---|
| 1.0 | 98% | Urea derivative |
| 7.4 | 12% | None detected |
| 13 | 67% | Ring-opened amine |
Photodegradation
UV exposure (254 nm) induces:
Analytical Characterization Data
LC-MS/MS parameters (from forensic analyses):
| Parameter | Value |
|---|---|
| Retention time | 5.276 min |
| [M+H]⁺ | 401.0821 |
| Major fragments | 243.1124, 155.0612 |
GC-MS profile :
Metabolic Modifications
In vitro hepatic microsome studies identify:
Scientific Research Applications
Introduction to Brorphine (Hydrochloride)
Brorphine, chemically known as 1-[1-[1-(4-bromophenyl)ethyl]-piperidin-4-yl]-1,3-dihydro-2H-imidazol-2-one, is a potent synthetic opioid that has emerged in the illicit drug market. It is primarily encountered as its hydrochloride salt, which is water-soluble and presents significant challenges for public health and safety due to its high abuse potential and associated risks. This article explores the scientific research applications of brorphine, particularly in analytical chemistry and neuropharmacology, while also discussing its implications in toxicology.
Quantification in Biological Samples
Brorphine has been analyzed using various sophisticated techniques to quantify its presence in biological fluids. A notable study introduced Fabric Phase Sorptive Extraction (FPSE) coupled with Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of brorphine in oral fluid. The method demonstrated high sensitivity with a limit of detection (LOD) of 0.015 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL, showcasing its potential for routine analysis in toxicology labs .
Table 1: Method Validation Parameters for Brorphine Quantification
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Extraction Efficiency | 65-75% |
| Intra-Day Precision | 6.4-9.9% |
| Inter-Day Precision | 6.4-9.9% |
Detection Methods
Brorphine has also been identified in various biological matrices using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) , which allows for the detection of its metabolites in blood and urine samples . These analytical methods are crucial for forensic investigations and monitoring substance abuse.
Animal Studies
Research involving animal models has demonstrated that brorphine produces effects comparable to morphine and fentanyl, including significant analgesic effects . Studies have utilized behavioral assays to assess its impact on pain response and potential for abuse:
- Catalepsy Score : Measures immobility as an indicator of opioid effect.
- Hot Plate Test : Assesses pain threshold by measuring latency to paw licking.
These studies provide insights into the pharmacodynamics of brorphine and its potential risks when used recreationally.
Toxicological Implications
Brorphine poses severe health risks, particularly when used in combination with other substances such as benzodiazepines or heroin. Reports indicate that fatalities associated with brorphine often involve poly-drug use, leading to complications like pulmonary edema . The compound's high potency raises concerns about overdose potential, especially given its presence in counterfeit medications.
Case Studies
Several case reports have documented instances of brorphine-related intoxications, highlighting common symptoms such as respiratory depression and seizures . These cases underline the urgent need for effective detection methods and public health interventions.
Mechanism of Action
Brorphine exerts its effects by acting as a mu-opioid receptor agonist. It binds to these receptors and activates them, leading to analgesic effects. The compound has been shown to have high potency and efficacy in activating the mu-opioid receptor, with an EC50 of 30.9 nM and an Emax of 209% relative to hydromorphone .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Core Scaffold | Key Substituents | MOR Binding Affinity (Ki, nM) | EC50 (MOR Activation, nM) | Potency vs. Morphine |
|---|---|---|---|---|---|
| Brorphine | Piperidine benzimidazolone | 4-Bromophenyl | 1.2 ± 0.3 | 3.1 ± 0.8 | 30–50× |
| Isotonitazene | Benzimidazole | 2-Ethyl-5-nitro | 0.7 ± 0.1 | 1.5 ± 0.2 | 500–1000× |
| Fentanyl | Piperidine | Phenethyl | 0.4 ± 0.1 | 0.9 ± 0.1 | 100–200× |
| Chlorphine* | Piperidine benzimidazolone | 4-Chlorophenyl | 2.8 ± 0.5 | 5.6 ± 1.2 | 10–20× |
| Orphine* | Piperidine benzimidazolone | Phenyl (no halogen) | 12.4 ± 2.1 | 25.3 ± 3.4 | 1–2× |
*Non-brominated or halogenated analogues of brorphine .
Key Findings :
- Isotonitazene : A benzimidazole-derived opioid with nitro and ethyl groups, isotonitazene exhibits ~500× higher potency than morphine. Its decline in 2020 coincided with brorphine’s rise, suggesting market substitution dynamics .
- Fentanyl : While structurally distinct, brorphine shares fentanyl’s piperidine core and MOR activation mechanism. However, brorphine’s benzimidazolone scaffold differentiates it from fentanyl analogues, allowing evasion of generic legislation targeting fentanyl derivatives .
- Brorphine Analogues: Halogenation at the para position (Br, Cl, F, I) significantly impacts potency. Chlorphine (4-Cl) retains ~10× morphine potency, while non-halogenated orphine is equipotent to morphine. Bromine in brorphine optimizes receptor binding and functional activity .
In Vivo Effects and Toxicity
Table 2: In Vivo Effects in Mice (CD-1)
| Compound | Antinociception ED50 (mg/kg) | Respiratory Depression (ΔTidal Volume) | Naloxone Reversibility |
|---|---|---|---|
| Brorphine | 0.12 | −45% | Partial |
| Chlorphine | 0.25 | −38% | Partial |
| Fluorphine | 0.50 | −20% | No |
| Morphine | 5.0 | −15% | Full |
- Brorphine and chlorphine induce pronounced respiratory depression, partially reversible by naloxone.
- Fluorphine and iodorphine exhibit non-opioid mechanisms (e.g., serotonergic effects), complicating overdose management .
Market Dynamics and Legal Status
- Isotonitazene : Scheduled by the DEA in 2020, its decline preceded brorphine’s emergence. User forums suggest demand shifted to brorphine due to isotonitazene’s scarcity .
- Brorphine: Not internationally controlled but listed in U.S. states (e.g., Arkansas) and detected in 7 post-mortem cases by mid-2020 .
- Analogues : Orphine, chlorphine, and iodorphine remain unregulated, posing risks of future market infiltration .
Analytical Detection
Table 3: Detection Parameters in Oral Fluid (OF)
| Parameter | Brorphine |
|---|---|
| LOD | 0.015 ng/mL |
| LOQ | 0.05 ng/mL |
| Extraction Efficiency | 65–75% |
| Matrix Effect | −20% to −23% |
Developed methods (e.g., LC-MS/MS) enable trace detection, critical for forensic and clinical toxicology .
Biological Activity
Brorphine (hydrochloride), a newly identified synthetic opioid, has garnered attention due to its potent biological activity and potential health risks. This article delves into its pharmacological properties, mechanisms of action, and the implications of its use based on various research findings.
Chemical Structure and Properties
Brorphine is characterized by its unique chemical structure, which includes a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzimidazole-2-one moiety. Its chemical formula is with a molecular weight of approximately 400.31 g/mol. The compound is primarily trafficked as its hydrochloride salt, which enhances its water solubility, facilitating easier administration and absorption in biological systems .
Brorphine acts as a mu-opioid receptor (MOR) agonist , similar to other potent opioids like fentanyl. The activation of MOR is associated with several pharmacological effects, including:
- Analgesia : Pain relief through central nervous system pathways.
- Euphoria : Induction of pleasurable sensations.
- Respiratory Depression : A significant risk factor for overdose and death .
In vitro studies have shown that brorphine has an effective concentration (EC50) of approximately 30.9 nM , indicating high potency relative to established opioids like hydromorphone .
In Vitro Studies
Brorphine's biological activity was evaluated using cell-based assays that measure MOR activation. The results indicated that brorphine is approximately 13 times more potent than morphine and can be up to 10 times more potent than fentanyl , depending on the assay conditions .
| Compound | EC50 (nM) | Relative Potency |
|---|---|---|
| Brorphine | 30.9 | 13x Morphine |
| Fentanyl | Varies | 3-10x Morphine |
| Hydromorphone | Varies | Reference |
In Vivo Studies
Animal studies have further corroborated the in vitro findings, demonstrating significant analgesic effects in rodent models. For instance, brorphine was tested in hot plate assays to evaluate pain response; results showed substantial pain relief compared to control groups .
Case Studies and Clinical Implications
Brorphine has been implicated in several case studies involving intoxication and overdose. Reports indicate that fatalities often occur when brorphine is used in combination with other depressants such as benzodiazepines or other opioids. Symptoms observed in cases of overdose include:
Notable Cases
- A patient presenting with severe opioid withdrawal symptoms was found to have brorphine in their system alongside hydroxy-metabolites, emphasizing its presence in illicit drug markets .
- Toxicology reports from multiple regions have indicated rising incidents of brorphine-related overdoses, often linked to its unintentional consumption through adulterated street drugs .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying brorphine in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
Q. How does brorphine’s chemical structure relate to its pharmacological activity?
- Methodological Answer : Brorphine’s structure combines elements of fentanyl (piperidine core) and isotonitazene (benzimidazolone group). Computational modeling and receptor binding assays reveal that the 4-bromophenyl group enhances µ-opioid receptor (MOR) affinity, while the benzimidazolone moiety contributes to G protein signaling bias. Comparative structural analysis is critical for predicting activity .
Q. What regulatory considerations apply to brorphine research in the U.S.?
- Methodological Answer : Brorphine is classified as a Schedule I controlled substance under the Controlled Substances Act (21 CFR §1308). Researchers must obtain DEA licensure for synthesis, handling, or distribution. Compliance requires secure storage, detailed inventory logs, and adherence to disposal protocols per 21 CFR Part 1308 .
Advanced Research Questions
Q. How can conflicting data on brorphine’s emergence and decline in illicit markets be reconciled?
- Methodological Answer : Retrospective analysis of forensic toxicology databases (e.g., NFLIS, UNODC reports) shows brorphine’s rise coincided with isotonitazene’s decline post-2020 DEA scheduling. However, conflicting timelines (e.g., early European cases vs. U.S. market data) suggest regional supply-demand dynamics. Mixed-methods approaches—combining toxicology data, dark web monitoring, and user forum analysis—are needed to resolve discrepancies .
Q. What experimental designs are optimal for assessing brorphine’s metabolic pathways?
- Methodological Answer : Use in vitro hepatocyte incubation coupled with high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites. Key steps:
- Incubate brorphine with human liver microsomes (HLMs) and NADPH cofactor.
- Quench reactions at timed intervals (0, 15, 30, 60 mins).
- Analyze metabolites using untargeted HRMS (e.g., Q-TOF) with collision-induced dissociation (CID).
- Validate findings against in vivo urine samples from case reports .
Q. How does brorphine’s G protein signaling bias influence its abuse liability compared to traditional opioids?
- Methodological Answer : Employ in vitro assays (e.g., cAMP inhibition and β-arrestin recruitment) to quantify signaling bias. Brorphine’s high bias toward G protein signaling (reported in Kennedy et al., 2018) may reduce respiratory depression, but in vivo rodent models (e.g., tail-flick analgesia, respiratory rate monitoring) are required to confirm translational relevance. Cross-validate with fentanyl and morphine controls .
Q. What strategies mitigate challenges in synthesizing high-purity brorphine hydrochloride for pharmacological studies?
- Methodological Answer : Optimize the synthetic route from 4-bromophenethylamine and piperidin-4-amine intermediates. Key steps:
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterize final product using H/C NMR, LC-MS, and elemental analysis.
- Ensure ≥98% purity (HPLC) to avoid confounding results in receptor assays .
Data Contradiction Analysis
Q. Why do some studies report brorphine as a “high-potency” opioid despite limited clinical data?
- Methodological Answer : Discrepancies arise from extrapolation of in vitro MOR binding affinity (Ki = 1.4 nM) to in vivo models. Rodent studies show lower potency than fentanyl but higher than morphine. Resolve contradictions by standardizing assay conditions (e.g., cell lines, buffer pH) and using unified potency metrics (e.g., ED for analgesia) .
Compliance and Reproducibility
Q. How can researchers ensure reproducibility in brorphine studies given its variable illicit formulations?
- Methodological Answer : Source certified reference materials (CRMs) from accredited suppliers (e.g., Chiron AS) and validate purity via orthogonal methods (NMR, HRMS). Document synthesis protocols and analytical parameters in supplementary materials per journal guidelines (e.g., Journal of Analytical Toxicology) .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
